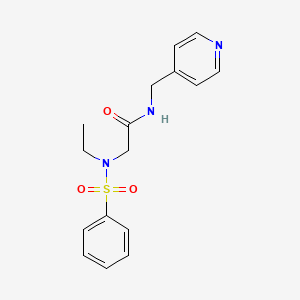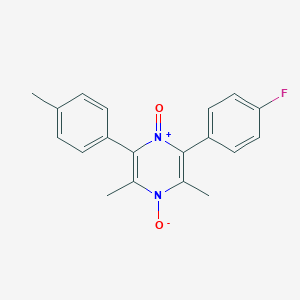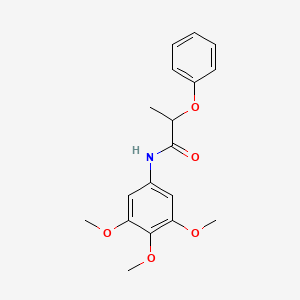
3-formylphenyl (2-fluorophenyl)carbamate
Übersicht
Beschreibung
3-formylphenyl (2-fluorophenyl)carbamate, also known as Fmoc-2-F-Ph-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of carbamates and is commonly used as a protecting group for amino acids during peptide synthesis.
Wirkmechanismus
The mechanism of action of 3-formylphenyl (2-fluorophenyl)carbamateOH is mainly related to its ability to protect the amino group of amino acids during peptide synthesis. 3-formylphenyl (2-fluorophenyl)carbamateOH is attached to the N-terminal of the amino acid, which prevents unwanted reactions with other reagents. This protecting group can be easily removed by treatment with a base, which allows for the synthesis of the desired peptide.
Biochemical and Physiological Effects:
3-formylphenyl (2-fluorophenyl)carbamateOH does not have any significant biochemical or physiological effects, as it is mainly used as a protecting group for amino acids during peptide synthesis. However, it is important to note that the final peptide product may have biochemical and physiological effects depending on its structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-formylphenyl (2-fluorophenyl)carbamateOH in lab experiments are its high yield and ease of removal. 3-formylphenyl (2-fluorophenyl)carbamateOH has a high yield of around 60%, which makes it a cost-effective option for peptide synthesis. Additionally, the protecting group can be easily removed by treatment with a base, which simplifies the purification process.
One of the limitations of using 3-formylphenyl (2-fluorophenyl)carbamateOH is its potential to cause side reactions during peptide synthesis. The protecting group can react with other reagents, which can lead to unwanted side products. Additionally, the protecting group may not be suitable for certain amino acids, which limits its use in peptide synthesis.
Zukünftige Richtungen
There are several future directions for the use of 3-formylphenyl (2-fluorophenyl)carbamateOH in scientific research. One potential direction is the development of new protecting groups that have improved properties, such as increased selectivity and decreased side reactions. Another direction is the optimization of peptide synthesis protocols to improve the yield and purity of the final product. Additionally, 3-formylphenyl (2-fluorophenyl)carbamateOH can be used in the synthesis of new peptide-based drugs with improved efficacy and reduced side effects.
Wissenschaftliche Forschungsanwendungen
3-formylphenyl (2-fluorophenyl)carbamateOH is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. It is used to protect the N-terminal of the amino acid during peptide synthesis, which prevents unwanted reactions with other reagents. 3-formylphenyl (2-fluorophenyl)carbamateOH is also used in the synthesis of various peptide-based drugs, such as anticancer drugs, antimicrobial drugs, and antiviral drugs.
Eigenschaften
IUPAC Name |
(3-formylphenyl) N-(2-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-6-1-2-7-13(12)16-14(18)19-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLRRDSCPWKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=CC=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl (2-fluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)


![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4395011.png)
![{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395018.png)
![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)

![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)(2-thienylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B4395055.png)

![1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine](/img/structure/B4395067.png)
![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)

